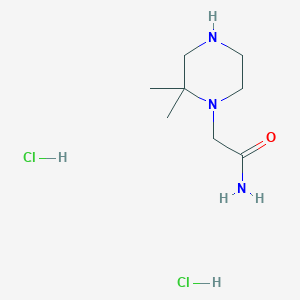
1,3-Dichloro-5-nitroisoquinoline
Descripción general
Descripción
The compound 1,3-Dichloro-5-nitroisoquinoline is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives have been extensively studied due to their diverse range of biological activities and their use in medicinal chemistry.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of 1-chloromethyl-5-nitroisoquinoline, a related compound, involves a multi-step process starting from 2-phenylethylamine, which includes acetylation, a modified Bischler-Napieralski reaction using polyphosphoric acid, dehydrogenation, nitration, and free radical chlorination . This synthesis pathway highlights the intricate procedures often required to produce specific nitroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial in determining their chemical reactivity and interaction with other molecules. Crystal structure studies of isoquinoline with nitrobenzoic acid derivatives have revealed that these compounds form hydrogen-bonded units, which can significantly influence their physical and chemical properties . The presence of nitro groups and other substituents can also affect the electronic distribution within the molecule, which is essential for understanding its reactivity.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in various chemical reactions. For example, the reaction of N-nitroso-tetrahydroisoquinolines with base can lead to the formation of dihydroisoquinolines, demonstrating the reactivity of the nitroso group in isoquinoline compounds . Additionally, the electron transfer reactions in 5-nitroisoquinolines, such as the reaction with 2-nitropropane anion, show the potential of these compounds to undergo redox processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Dichloro-5-nitroisoquinoline would be influenced by its molecular structure. The presence of nitro and chloro substituents is likely to affect its photophysical properties, as seen in related compounds where nitro- or amino- substituents on the isoquinoline ring can lead to photoinitiating systems with high polymerization efficiency under various light conditions . The electron-withdrawing effects of the nitro group and the electron-donating effects of other substituents can also impact the compound's acidity, basicity, solubility, and stability.
Aplicaciones Científicas De Investigación
Electron Transfer Reactions
1,3-Dichloro-5-nitroisoquinoline has been explored in the context of electron transfer reactions. For example, 1-Chloromethyl-5-nitroisoquinoline, a related compound, has shown unique reactivity with 2-nitropropane anion, indicating its potential in alkylating agents and in synthesizing new compounds with antineoplastic properties. This reactivity is significant in understanding electron transfer mechanisms in medicinal chemistry (Vanelle et al., 1994).
Reaction Mechanisms
The compound's reaction with 2-nitropropane anion, leading to the formation of 1-isopropylidenemethyl-5-nitroisoquinoline, highlights its role in SRN1 and ERC1 mechanisms. These findings are essential for understanding the inhibitory effects of various agents on this reaction and contribute to the broader knowledge of organic reaction mechanisms (Vanelle et al., 1994).
Amination Reactions
Research has explored the amination of 1,3-Dichloro-5-nitroisoquinoline and related compounds. This process involves transforming nitro compounds to their amino analogs, a crucial step in synthesizing various pharmaceuticals and biologically active molecules (Woźniak & Nowak, 1994).
Synthesis of Novel Compounds
The synthesis of new compounds using 1,3-Dichloro-5-nitroisoquinoline as a starting material has been documented. This includes the development of novel acyl transfer catalysts, illustrating the compound's utility in creating new chemical entities with potential applications in various fields, including pharmaceuticals (Chen Pei-ran, 2008).
Topoisomerase Poisons
Research on indenoisoquinoline topoisomerase I poisons has shown that replacing certain toxicophores with functional groups like 1,3-Dichloro-5-nitroisoquinoline can retain biological activity while potentially minimizing safety risks. This is particularly relevant in the context of cancer therapeutics (Beck et al., 2015).
Vibrational Spectra and Molecular Structures
The vibrational spectra and molecular structures of 5-nitroisoquinoline and its complexes have been studied, providing insights into how such compounds interact at the molecular level. Understanding these interactions is crucial in fields like materials science and molecular biology (Yurdakul, Badoğlu, & Güleşci, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the class of isoquinolines, which are known to interact with a variety of biological targets
Mode of Action
Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The presence of the nitro group and the dichloro substituents may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological processes, including DNA intercalation, inhibition of enzyme activity, and modulation of receptor function . The nitro and dichloro substituents may influence the compound’s involvement in these pathways.
Pharmacokinetics
The compound’s molecular weight (24305 g/mol) and its lipophilic nature suggest that it may have good membrane permeability, which could influence its absorption and distribution .
Result of Action
Given its structural features, it may exert its effects through interactions with DNA or proteins, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 1,3-Dichloro-5-nitroisoquinoline may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
Propiedades
IUPAC Name |
1,3-dichloro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-4-6-5(9(11)12-8)2-1-3-7(6)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDYTXSRVCIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-nitroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



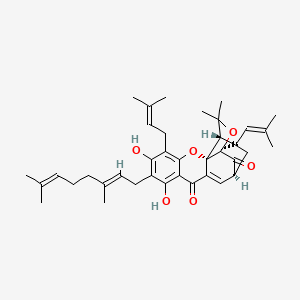
![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)
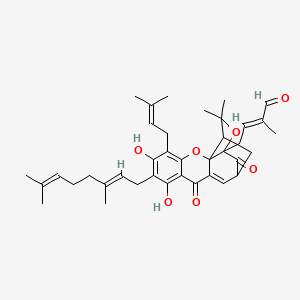

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

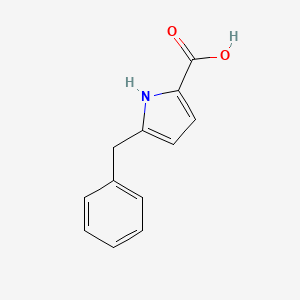
![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

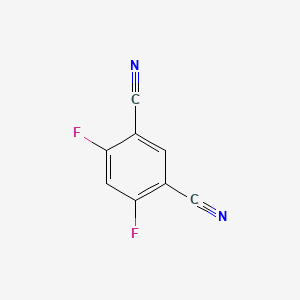
![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)
